![molecular formula C13H16F3N3O B7584723 N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide](/img/structure/B7584723.png)
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, also known as JNJ-40411813, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has shown promising results in various scientific research studies.
Mécanisme D'action
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide acts as a partial agonist of the dopamine D2 receptor, which regulates the release of dopamine in the brain. By binding to this receptor, this compound can modulate the activity of dopamine and other neurotransmitters, leading to changes in mood, behavior, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the prefrontal cortex, striatum, and nucleus accumbens, which are areas involved in the regulation of mood, reward, and motivation. This compound has also been shown to increase the activity of the cAMP signaling pathway, which is involved in the regulation of intracellular signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D2 receptor, its ability to cross the blood-brain barrier, and its potent activity at low concentrations. However, this compound also has some limitations, including its relatively short half-life, which can make it difficult to study its long-term effects, and its potential for off-target effects at higher concentrations.
Orientations Futures
There are several future directions for research on N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide, including the development of more potent and selective analogs, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic applications in humans. Other potential areas of research include the study of this compound in combination with other drugs, the investigation of its effects on neuroplasticity and synaptic plasticity, and the exploration of its potential use in the treatment of other neuropsychiatric disorders. Overall, this compound is a promising compound that has the potential to lead to new treatments for a range of neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide involves several steps, including the condensation of 2,6-difluoro-3-nitropyridine with N,N-dimethylpyrrolidin-2-one, followed by reduction of the nitro group to an amino group. The final step involves the introduction of a trifluoromethyl group to the pyridine ring using a palladium-catalyzed reaction.
Applications De Recherche Scientifique
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have potent and selective activity against the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. This compound has also been studied for its potential use in the treatment of schizophrenia, depression, and addiction.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c1-18(2)12(20)9-5-4-8-19(9)11-7-3-6-10(17-11)13(14,15)16/h3,6-7,9H,4-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAJMWRZFVUBQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
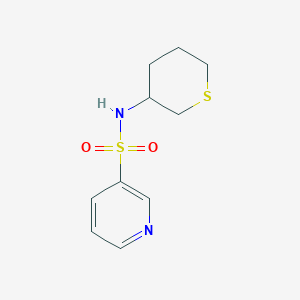

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
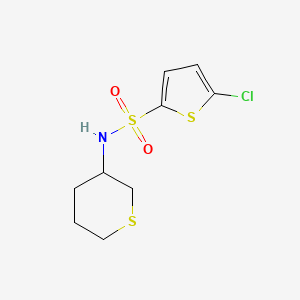
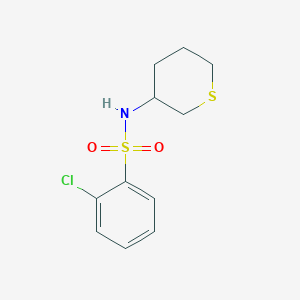

![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
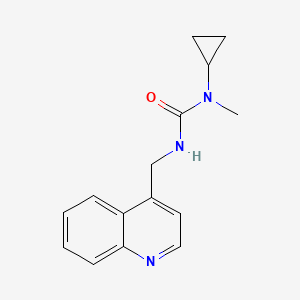
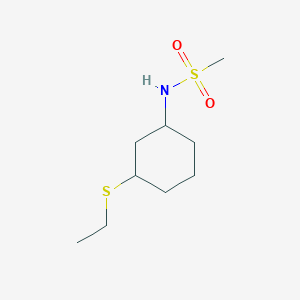

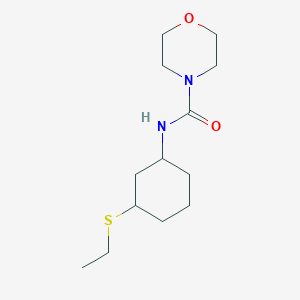
![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)

![1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
